n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their significant biological and pharmaceutical applications due to their unique structural properties. The presence of nitrogen and oxygen atoms in the oxadiazole ring contributes to its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules.
Mechanism of Action
The mechanism of action of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
Benzoxazoles: These compounds have a similar structure but contain an additional benzene ring fused to the oxadiazole ring.
Thiazoles: These compounds contain sulfur instead of oxygen in the heterocyclic ring and exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting bioisosteric properties, which make it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-N-ethyl-4-N-(2-methylpropyl)-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C12H18N4O/c1-4-16(7-8(2)3)10-6-5-9(13)11-12(10)15-17-14-11/h5-6,8H,4,7,13H2,1-3H3 |
InChI Key |
YAXUZAOZDXXBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.